molecular formula C10H11FO B13577496 1-(2-Fluoro-3-methylphenyl)propan-2-one

1-(2-Fluoro-3-methylphenyl)propan-2-one

Cat. No.: B13577496
M. Wt: 166.19 g/mol
InChI Key: SQORCNHJZGXOMP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-methylphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 1-(2-fluoro-3-methylphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methylphenyl)propan-2-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar structure but lacks the fluorine and methyl substituents.

    1-Phenylpropan-2-one: Similar structure but without the fluorine atom.

    2-Fluoroacetophenone: Similar structure but lacks the methyl group.

Uniqueness

1-(2-Fluoro-3-methylphenyl)propan-2-one is unique due to the presence of both fluorine and methyl substituents on the phenyl ring

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-fluoro-3-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11FO/c1-7-4-3-5-9(10(7)11)6-8(2)12/h3-5H,6H2,1-2H3

InChI Key

SQORCNHJZGXOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)C)F

Origin of Product

United States

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